4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a fluorine atom at the 4th position and a methoxy group at the 5th position on the pyrrolo[2,3-b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the methoxy group can be introduced via nucleophilic substitution, followed by cyclization to form the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Due to its structural features, it is being investigated for its potential as a therapeutic agent, especially in the treatment of cancer and other diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and specificity, influencing its overall activity and efficacy.
Comparison with Similar Compounds
4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated heterocycles: Compounds with fluorine atoms in their structure often exhibit enhanced stability and bioactivity, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, setting it apart from other related compounds.
Properties
IUPAC Name |
4-fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c1-13-5-3-10-8-4(7(5)9)2-6(12)11-8/h3H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFDBAXMCWREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1F)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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